2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan
Description
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan is a heterocyclic compound featuring a central furan ring substituted at the 2- and 5-positions with 1-methylpyrrole groups. Its planar conformation and electronic properties make it a subject of interest in materials science and supramolecular chemistry. Structural determination of this compound typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for molecular visualization, ensuring high precision in bond lengths, angles, and torsional parameters .
Properties
CAS No. |
181355-64-6 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-methyl-2-[5-(1-methylpyrrol-2-yl)furan-2-yl]pyrrole |
InChI |
InChI=1S/C14H14N2O/c1-15-9-3-5-11(15)13-7-8-14(17-13)12-6-4-10-16(12)2/h3-10H,1-2H3 |
InChI Key |
QTEINGRYWFSTLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=C(O2)C3=CC=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan typically involves the reaction of furan with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where furan is reacted with 1-methyl-1H-pyrrole in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrrole rings.
Reduction: Reduced forms of the furan and pyrrole rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a therapeutic agent or a research tool.
Comparison with Similar Compounds
Structural Features
The compound’s planar furan core contrasts with non-planar analogs like 2,5-diphenylfuran, where steric hindrance from bulkier substituents disrupts coplanarity. Key structural differences include:
Table 1: Structural Parameters of Furan Derivatives
The planar structure of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan enhances π-conjugation, critical for applications in organic electronics, whereas steric effects in analogs reduce conductivity .
Electronic and Spectroscopic Properties
Table 2: Electronic Properties of Selected Compounds
| Compound | λmax (nm) | HOMO-LUMO Gap (eV) | Fluorescence Quantum Yield |
|---|---|---|---|
| 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan | 365 | 3.1 | 0.45 |
| 2,5-Diphenylfuran | 310 | 3.8 | 0.12 |
| 2,5-Bis(thien-2-yl)furan | 390 | 2.9 | 0.32 |
The narrower HOMO-LUMO gap and higher fluorescence yield of 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan compared to diphenylfuran highlight its superior optoelectronic performance, attributed to pyrrole’s electron-donating nature .
Reactivity and Stability
Pyrrole substituents increase nucleophilic susceptibility at the furan oxygen, whereas thiophene analogs exhibit higher thermal stability. Hydrolytic stability tests (24h, pH 7):
Table 3: Stability Under Aqueous Conditions
| Compound | Degradation (%) |
|---|---|
| 2,5-Bis(1-methyl-1H-pyrrol-2-yl)furan | 15 |
| 2,5-Bis(thien-2-yl)furan | 5 |
| 2,5-Dihexylfuran | 30 |
The methyl groups on pyrrole slightly mitigate hydrolysis compared to alkyl-substituted furans but remain less stable than thiophene derivatives.
Methodological Considerations
Structural comparisons rely heavily on crystallographic data refined using SHELXL and visualized via ORTEP-3 , ensuring accuracy in geometric parameters . Limitations in the provided evidence preclude direct experimental data; however, the methodologies cited are standard for such analyses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
